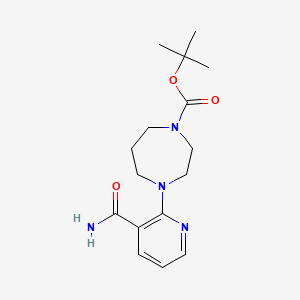![molecular formula C20H26ClN3O2S B13513630 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride](/img/structure/B13513630.png)
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride is a complex organic compound that features a thiazole ring, a piperidine ring, and an oxan-4-amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride typically involves multiple steps. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine and oxan-4-amine groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
科学研究应用
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can modulate receptor function. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their diverse pharmacological properties.
Oxan-4-amine Derivatives: These compounds are known for their potential as enzyme inhibitors and receptor modulators.
Uniqueness
2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C20H26ClN3O2S |
|---|---|
分子量 |
408.0 g/mol |
IUPAC 名称 |
[4-(4-aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C20H25N3O2S.ClH/c21-16-8-11-25-18(12-16)15-6-9-23(10-7-15)20(24)19-13-17(22-26-19)14-4-2-1-3-5-14;/h1-5,13,15-16,18H,6-12,21H2;1H |
InChI 键 |
HOXQFWHMPRKPIC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


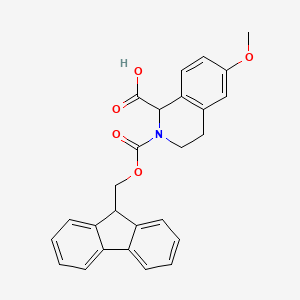
![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)
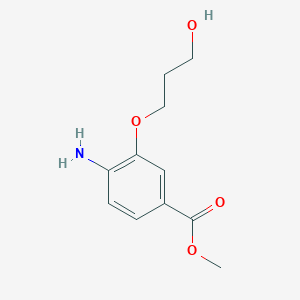
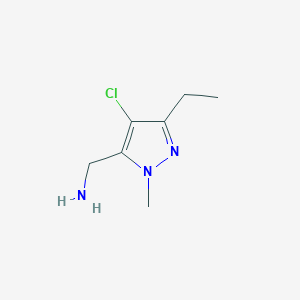
![(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13513583.png)
![3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)
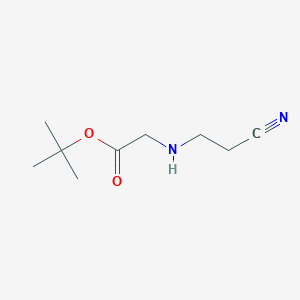
![Dispiro[3.1.36.14]decane-8-sulfonyl chloride](/img/structure/B13513611.png)
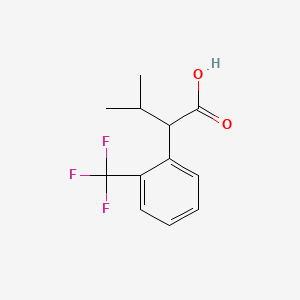
![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
![Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate](/img/structure/B13513635.png)
